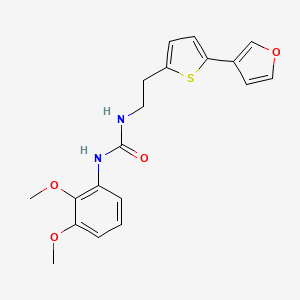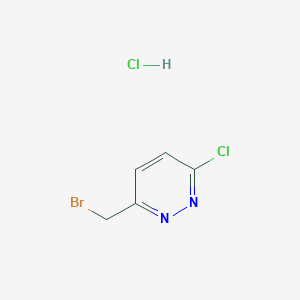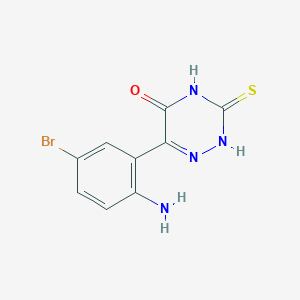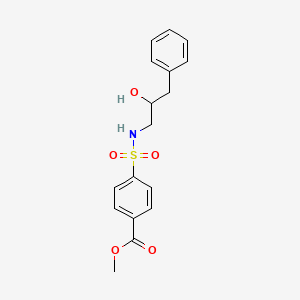
1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea, also known as DFTU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is not fully understood, but it is believed to involve the inhibition of protein kinase CK2, a key regulator of cell proliferation and survival. 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea has been shown to bind to the ATP-binding site of CK2, thereby inhibiting its activity. This results in the downregulation of various signaling pathways involved in cell proliferation and survival, leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea has been shown to have various biochemical and physiological effects. Studies have shown that 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea can induce G2/M cell cycle arrest, inhibit DNA synthesis, and downregulate the expression of various oncogenes. 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is its high potency and selectivity towards CK2, which makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea. One of the areas of interest is the development of novel formulations and delivery systems to improve its solubility and bioavailability. Another area of interest is the investigation of its potential applications in other diseases, such as neurodegenerative disorders and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea and its downstream signaling pathways, which may provide insights into the development of new therapeutic strategies for cancer treatment.
Conclusion:
In conclusion, 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is a synthetic compound that has shown significant potential as an anti-cancer agent. Its high potency and selectivity towards CK2 make it a promising candidate for the development of novel anti-cancer drugs. However, further studies are needed to fully understand its mechanism of action and downstream signaling pathways, as well as its potential applications in other diseases.
Synthesis Methods
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea involves the reaction of 2-(5-(furan-3-yl)thiophen-2-yl)ethylamine with 1-(2,3-dimethoxyphenyl)urea in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product in high yield and purity.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its use as a potential anti-cancer agent. Studies have shown that 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea has significant anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. 1-(2,3-Dimethoxyphenyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-16-5-3-4-15(18(16)24-2)21-19(22)20-10-8-14-6-7-17(26-14)13-9-11-25-12-13/h3-7,9,11-12H,8,10H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUADHJVLOUJQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2907438.png)


![N-(2,4-dimethylphenyl)-2-(8-fluoro-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2907444.png)
![3-(3-Methylthiophen-2-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2907447.png)
![(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dihydrothiazole](/img/structure/B2907449.png)

![N-[2-(4-ethoxyphenyl)ethyl]-5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)pentanamide](/img/structure/B2907452.png)
![ethyl 2-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2907453.png)


![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-methylbenzoate](/img/structure/B2907457.png)
![N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B2907460.png)
